N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide
Description
N-(3-Cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide is a cyclobutane-based carboxamide derivative characterized by a cyclopropyl group adjacent to a hydroxylated propyl chain. Cyclobutanecarboxamides are often explored for their conformational rigidity and ability to modulate biological targets, such as neurotransmitter receptors or enzymes involved in neurodegenerative diseases . The hydroxyl and cyclopropyl moieties may influence solubility, metabolic stability, and target binding compared to analogs with amino, fluorophenyl, or hydrazine-based substituents .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(8-4-5-8)6-7-12-11(14)9-2-1-3-9/h8-10,13H,1-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPKILIINJIUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with an appropriate amine derivative. One common method is the amidation reaction, where cyclobutanecarboxylic acid is reacted with 3-cyclopropyl-3-hydroxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs.
- Fluorinated Analogs : PF-03654746 and PF-03654764 incorporate fluorine atoms, which improve lipophilicity and resistance to oxidative metabolism, a feature absent in the target compound .
- Hydrazine-Carbothioamides : Derivatives from exhibit lower melting points (148–201°C) compared to cyclobutanecarboxamides, likely due to reduced symmetry and weaker crystal lattice interactions from the carbothioamide moiety.
Pharmacological and Functional Insights
- Neurological Targets : PF-03654746 and SAR110894 () are histamine H3 receptor antagonists with demonstrated efficacy in tauopathy models, suggesting cyclobutanecarboxamides may target neurodegenerative pathways . The hydroxyl group in the target compound could modulate blood-brain barrier penetration or receptor affinity.
- Synthetic Feasibility : Hydrazine-carbothioamide derivatives () achieve moderate yields (53–66%) via straightforward condensation reactions, whereas fluorinated analogs () likely require more complex multi-step syntheses due to fluorination and chiral centers .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound may enhance aqueous solubility relative to methylated () or non-polar (PF-03654764) analogs.
- Thermal Stability : Melting points for hydrazine-carbothioamides (148–201°C) suggest lower thermal stability compared to cyclobutanecarboxamides, which typically exhibit higher melting points due to rigid cyclobutane cores .
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring, a cyclopropyl group, and a hydroxypropyl substituent. These structural elements contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the hydroxy group allows for hydrogen bonding, enhancing the compound's affinity for various biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation through modulation of cytokine production.
- Anticancer Activity : Investigations have shown potential effects on cancer cell lines, indicating that it may inhibit cell proliferation and induce apoptosis.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound could protect neuronal cells from oxidative stress.
Case Studies
-
Anti-inflammatory Activity :
- A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
-
Anticancer Activity :
- In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis via the mitochondrial pathway.
-
Neuroprotection :
- Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound led to increased cell viability and reduced markers of oxidative damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutane, Cyclopropyl, Hydroxypropyl | Anti-inflammatory, Anticancer |
| Cyclobutanecarboxamide | Cyclobutane only | Limited activity |
| N-(3-hydroxypropyl)cyclobutanecarboxamide | Hydroxypropyl only | Moderate activity |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds.
Q & A
What are the optimal synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclopropane ring formation, hydroxylation, and carboxamide coupling. Key steps include:
- Cyclopropane Introduction : Use of cyclopropyl Grignard reagents or [2+1] cycloaddition under controlled conditions (e.g., low temperature, inert atmosphere) to avoid ring-opening side reactions .
- Hydroxypropyl Linker Formation : Hydroxylation via epoxide ring-opening or selective oxidation, requiring careful pH and temperature control to prevent over-oxidation .
- Carboxamide Coupling : Activation of cyclobutanecarboxylic acid using EDCl/HOBt or DCC, followed by reaction with the amine intermediate. Yields (53–66%) can be enhanced by optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios .
- Purification : Chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (melting points: 148–201°C) .
How can structural discrepancies in NMR data for cyclobutanecarboxamide derivatives be resolved during characterization?
Methodological Answer:
Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., cyclobutane ring puckering) causing signal splitting .
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm connectivity. For example, the cyclobutyl H-1 proton at δ 3.42 ppm (multiplet, J = 8.5 Hz) correlates with adjacent carbons in HSQC .
- LC-MS Purity Analysis : Detect impurities >0.5% using high-resolution MS (e.g., m/z = 278 [M+1] for C₁₃H₁₅N₃O₂S) .
What computational tools are recommended for predicting the biological targets of this compound?
Advanced Research Focus:
- Molecular Docking (AutoDock Vina, Schrödinger) : Screen against kinase or GPCR libraries, leveraging the compound’s rigidity (cyclobutane) and hydrogen-bonding groups (-OH, -CONH-) for binding pocket compatibility .
- QSAR Modeling : Use descriptors like logP (calculated: ~2.1) and topological polar surface area (TPSA: ~80 Ų) to predict permeability and target affinity .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on cyclopropane-induced steric effects .
How can researchers address contradictory bioactivity data across in vitro and in vivo studies for this compound?
Advanced Research Focus:
- Metabolic Stability Assays : Compare hepatic microsome stability (e.g., rat vs. human) to identify species-specific degradation pathways .
- Plasma Protein Binding (Equilibrium Dialysis) : High binding (>95%) may reduce free drug concentration in vivo, explaining efficacy gaps .
- Pharmacokinetic Modeling (Phoenix WinNonlin) : Integrate in vitro IC₅₀ and in vivo clearance data to refine dosing regimens .
What strategies are effective for formulating this compound given its physicochemical properties?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes, justified by its low aqueous solubility (<1 mg/mL) .
- Stability Testing (ICH Guidelines) : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. DSC/TGA data (e.g., decomposition onset >150°C) guide storage conditions .
- Nanoparticle Encapsulation (PLGA) : Improve bioavailability by targeting particle size <200 nm (PDI <0.2) .
How do structural modifications to the cyclopropane or cyclobutane rings affect the compound’s bioactivity?
Advanced Research Focus:
- Ring Size Comparison : Replace cyclopropane with cyclopentane (e.g., compound 2.12 vs. 2.14 ), noting a 15% drop in kinase inhibition due to reduced ring strain.
- Substituent Effects : Fluorination at cyclobutane (e.g., 3-fluoro analog in ) increases metabolic stability (t₁/₂ +2.5 h) but reduces solubility.
- SAR Table :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Cyclopropane → Cyclopentane | ↓ Kinase inhibition (IC₅₀ +20 nM) | |
| 3-Fluoro Cyclobutane | ↑ Metabolic stability | |
| Hydroxypropyl → Ethyl | ↓ Solubility (logP +0.8) |
What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?
Methodological Answer:
- Solvent Controls (DMSO <0.1%) : Avoid artifactual cell death from carrier solvents .
- Positive Controls (Staurosporine) : Validate assay sensitivity for apoptosis pathways.
- Off-Target Screening (Eurofins Panlabs) : Rule out hERG inhibition (IC₅₀ >10 μM) and CYP3A4 interactions .
How can isotopic labeling (e.g., ¹⁴C) aid in studying the compound’s distribution and metabolism?
Advanced Research Focus:
- Synthetic Incorporation : Introduce ¹⁴C at the cyclopropane methyl group via [¹⁴C]-methyl iodide alkylation .
- Whole-Body Autoradiography (WBA) : Quantify tissue distribution in rodents, highlighting high renal excretion (>60% within 24 h) .
- Metabolite ID (HR-MS/MS) : Detect hydroxylated metabolites (e.g., m/z +16) and glucuronide conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
